PLX51107 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , ] It is classified as a second-generation BET inhibitor and exhibits a unique binding mode compared to other BET inhibitors like JQ1. [, , ] PLX51107 demonstrates promising antineoplastic activity against various cancers, including hematologic malignancies (leukemia, lymphoma, multiple myeloma) and solid tumors (melanoma, small cell lung cancer, uveal melanoma). [, , , , , , , ]
PLX51107 is a small molecule inhibitor specifically targeting bromodomain and extra-terminal domain proteins, particularly BRD4. It is classified as a bromodomain and extra-terminal domain inhibitor (BET inhibitor), which plays a significant role in modulating gene expression linked to oncogenic pathways. PLX51107 has garnered attention for its potential therapeutic applications in various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes.
PLX51107 was developed through scaffold-based drug design and crystallography-guided methodologies, resulting in a compound with distinct pharmacological properties compared to existing BET inhibitors. The compound's classification as a BET inhibitor places it within a broader category of epigenetic modulators that influence chromatin dynamics and gene transcription by targeting acetylated lysine residues on histones and other proteins .
The synthesis of PLX51107 involved several key steps, including scaffold screening and structure-guided chemistry. Initial low-affinity binding assays identified potential hits, leading to the development of PLX51107 through modifications of its chemical structure. The compound features a unique chemotype distinct from previous benzodiazepine-based BET inhibitors, optimizing its binding affinity and pharmacokinetic properties. The synthesis process included the use of 3,5-dimethylisoxazole coupled with 7-azaindole, which was subsequently modified to enhance its interaction with BRD4 .
PLX51107 has a molecular weight of approximately 213 Da and exhibits low nanomolar potency in inhibiting the interactions mediated by the four members of the BET family. Its structure includes critical functional groups that allow it to engage effectively with the WPF shelf and ZA channel of BRD4. The binding interactions are characterized by a salt bridge formation with Lys91, indicating a unique structural plasticity not observed with other BET inhibitors .
PLX51107 undergoes various chemical reactions that facilitate its interaction with target proteins. The compound's mechanism involves competitive inhibition of bromodomain interactions with acetylated lysines on histones, effectively disrupting transcriptional activation associated with oncogenes. This inhibition leads to downstream effects on gene expression profiles, notably downregulating oncogenes such as MYC and BCL2 while upregulating tumor suppressor genes like HEXIM1 .
The primary mechanism of action for PLX51107 involves its binding to the bromodomains of BRD4, which are essential for recognizing acetylated lysine residues on histones. By inhibiting this interaction, PLX51107 disrupts the assembly of transcriptional complexes at super-enhancers associated with oncogenes. This results in altered transcriptional programs that can lead to apoptosis in cancer cells following prolonged exposure .
PLX51107 exhibits several notable physical and chemical properties:
These properties contribute to its potential effectiveness as an anticancer agent in clinical settings .
PLX51107 has been primarily investigated for its applications in treating hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. Clinical studies have shown its potential when used alone or in combination with other therapies like azacitidine, demonstrating modest clinical benefits in heavily pretreated patient populations . Additionally, research indicates that combining PLX51107 with other agents may help overcome resistance mechanisms associated with Wnt signaling pathways in cancer cells .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3